molecular formula C23H26N2O4S B4282417 2-[({3-[(BENZYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

2-[({3-[(BENZYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B4282417
M. Wt: 426.5 g/mol
InChI Key: NJTLEYCNKYVOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[({3-[(BENZYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a benzylamino group, a cyclopentathienyl ring, and a cyclohexanecarboxylic acid moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[({3-[(BENZYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, including the formation of the cyclopentathienyl ring and the introduction of the benzylamino group. Common synthetic routes may include:

    Cyclization reactions: to form the cyclopentathienyl ring.

    Amidation reactions: to introduce the benzylamino group.

    Carboxylation reactions: to attach the cyclohexanecarboxylic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of benzylamine derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopentathienyl ring.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products:

    Oxidation products: Benzylamine derivatives.

    Reduction products: Alcohols and amines.

    Substitution products: Various substituted cyclopentathienyl derivatives.

Scientific Research Applications

2-[({3-[(BENZYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[({3-[(BENZYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • 2-[({3-[(methylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]cyclohexanecarboxylic acid
  • 2-[({3-[(ethylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]cyclohexanecarboxylic acid

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the amino group (benzyl, methyl, ethyl).
  • Reactivity: The presence of different substituents can influence the compound’s reactivity and interaction with other molecules.
  • Applications: While similar compounds may share some applications, the unique structure of 2-[({3-[(BENZYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can provide distinct advantages in specific research areas.

Properties

IUPAC Name

2-[[3-(benzylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c26-20(15-9-4-5-10-16(15)23(28)29)25-22-19(17-11-6-12-18(17)30-22)21(27)24-13-14-7-2-1-3-8-14/h1-3,7-8,15-16H,4-6,9-13H2,(H,24,27)(H,25,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTLEYCNKYVOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[({3-[(BENZYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
2-[({3-[(BENZYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 3
2-[({3-[(BENZYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 4
2-[({3-[(BENZYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 5
Reactant of Route 5
2-[({3-[(BENZYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 6
2-[({3-[(BENZYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

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